

An In-depth Technical Guide to the Chemical Structure and Activity of Nocardamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nocardamine	
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Authored for Researchers, Scientists, and Drug Development Professionals Abstract

Nocardamine, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various microorganisms, including species of Streptomyces, Nocardia, and Pseudomonas.[1][2][3] As a high-affinity iron (Fe³+) chelator, it plays a crucial role in microbial iron acquisition.[4][5][6] Beyond its primary biological function as a siderophore, **Nocardamine** has garnered significant interest in the scientific community for its diverse and potent bioactivities. These include antimicrobial, anticancer, and antioxidant properties, as well as the ability to modulate cellular signaling pathways.[7][8][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with **Nocardamine**.

Chemical Structure and Physicochemical Properties

Nocardamine is a macrocyclic peptide belonging to the ferrioxamine class of siderophores.[1] [10] Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, forming a 33-membered ring.[11] This unique cyclic architecture is responsible for its high affinity and selectivity for ferric iron.



Identifier	Value	Source
IUPAC Name	1,12,23-trihydroxy- 1,6,12,17,23,28- hexaazacyclotritriacontane- 2,5,13,16,24,27-hexone	[1][12]
Synonyms	Desferrioxamine E, Proferrioxamine E	[1][10]
CAS Number	26605-16-3	[1][10]
Molecular Formula	C27H48N6O9	[1][13]
Molecular Weight	600.7 g/mol	[1][13]
Canonical SMILES	C1CCNC(=0)CCC(=0)N(CCC CCNC(=0)CCC(=0)N(CCCCC NC(=0)CCC(=0)N(CC1)O)O) O	[13]
InChI Key	NHKCCADZVLTPPO- UHFFFAOYSA-N	[1][10]

Table 1: Chemical Identifiers for Nocardamine.

The physicochemical properties of **Nocardamine** are critical for its handling, formulation, and application in experimental settings.



Property	Description	Source
Appearance	White to off-white solid	[3][14]
Purity	≥70% to >95% (depending on supplier)	[1][10][13]
Solubility	Soluble in DMSO, Methanol, Ethanol, Dichloromethane, and Water (with heating)	[1][10][12][13]
Storage	Store at -20°C under desiccating conditions	[3][12][14]
Stability	≥4 years at -20°C	[12]

Table 2: Physicochemical Properties of **Nocardamine**.

Biological Activity and Quantitative Data

Nocardamine's primary and most studied activity is its function as a siderophore, exhibiting a very high affinity for ferric iron ($Ka \approx 10^{32} \, M^{-1}$).[6] This iron-chelating capability is the foundation for many of its other biological effects.

Antimicrobial and Antimalarial Activity

By sequestering iron, an essential nutrient for microbial growth, **Nocardamine** demonstrates antimicrobial properties.[4][7] It is particularly effective against Mycobacterium species, where it inhibits biofilm formation.[1][10] This effect can be reversed by the addition of iron, confirming the mechanism of iron starvation.[1][10] Its iron-chelating ability also confers potent antimalarial activity against Plasmodium falciparum by depriving the parasite of necessary iron.[4]

Anticancer Activity

Nocardamine has demonstrated cytotoxic effects against a range of human cancer cell lines. [1][8][10] This anticancer activity is also linked to its ability to chelate iron, which is a critical cofactor for enzymes involved in cell proliferation and DNA replication.



The following table summarizes the key quantitative data for **Nocardamine**'s biological activities.

Activity Type	Assay/Organis m	Metric	Value	Source
Iron Chelation	Chrome Azurol S (CAS) Assay	IC50	9.9 μΜ	[1][10]
Antimalarial	Plasmodium falciparum 3D7	IC50	1.5 μΜ	[4]
Antimicrobial	Mycobacterium smegmatis (Biofilm)	MIC	10 μΜ	[1][10]
Antimicrobial	Mycobacterium bovis (Biofilm)	MIC	10 μΜ	[1][10]
Cytotoxicity	T47D (Human Breast Cancer)	IC50	6 μΜ	[1][10]
Cytotoxicity	SK-MEL-28 (Human Melanoma)	IC50	12 μΜ	[1][10]
Cytotoxicity	RPMI-7951 (Human Melanoma)	IC50	14 μΜ	[1][10]
Cytotoxicity	SK-MEL-5 (Human Melanoma)	IC50	18 μΜ	[1][10]

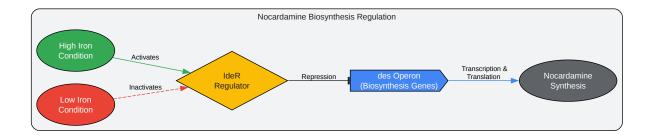
Table 3: Quantitative Biological Activity Data for **Nocardamine**.

Biosynthesis and Regulation

Nocardamine is a secondary metabolite synthesized by various bacteria, with its production being tightly regulated by the availability of iron in the environment.[5] In iron-deficient



conditions, the biosynthesis of **Nocardamine** is upregulated to facilitate iron scavenging.[5] Conversely, when iron is abundant, its synthesis is repressed.[5][15] This regulation is often controlled by an iron-dependent regulatory protein (IdeR), which binds to the promoter region of the **Nocardamine** biosynthetic gene cluster (often referred to as the des operon) and suppresses transcription in the presence of iron.[15]



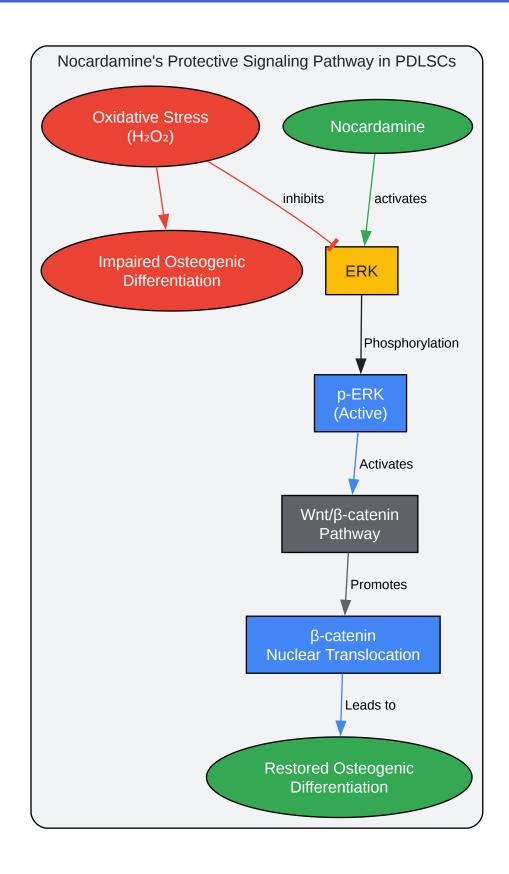
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Caption: Regulation of Nocardamine biosynthesis by iron availability.

Modulation of Cellular Signaling Pathways

Recent research has uncovered a novel role for **Nocardamine** in protecting mammalian cells from oxidative stress. Specifically, in periodontal ligament stem cells (PDLSCs), **Nocardamine** was found to counteract the detrimental effects of hydrogen peroxide (H_2O_2)-induced oxidative stress.[9] This protective effect is mediated through the modulation of the ERK/Wnt signaling pathway. **Nocardamine** treatment leads to an increase in the phosphorylation of ERK (p-ERK), which in turn promotes the nuclear translocation of β -catenin, a key component of the Wnt signaling pathway.[9] This cascade ultimately restores the osteogenic differentiation potential of the stem cells that was impaired by oxidative stress.[9]





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Caption: **Nocardamine**'s modulation of the ERK/Wnt signaling pathway.



Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Nocardamine**.

Chrome Azurol S (CAS) Assay for Siderophore Activity

This universal colorimetric assay is used to detect the iron-chelating ability of siderophores.[13]

Principle: Siderophores with a higher affinity for iron than the CAS dye will remove iron from a blue Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[3][13]

Protocol:

- Prepare CAS Assay Solution:
 - Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.[3]
 - Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]
 - Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.[3]
 - Slowly mix Solution A with Solution B, then slowly add Solution C while stirring constantly.
 The final solution should be dark blue. Autoclave and store in the dark.[3][7]
- Prepare CAS Agar Plates:
 - Prepare a suitable growth medium (e.g., LB agar) and autoclave.[16]
 - Cool the agar to approximately 50°C.[16]
 - Aseptically mix the CAS assay solution with the molten agar at a 1:9 ratio (e.g., 100 mL
 CAS solution to 900 mL agar).[7][16]
 - Pour the plates and allow them to solidify.[16]
- Assay:



- Spot 2-10 μL of the bacterial culture or a solution of purified Nocardamine onto the CAS agar plate.[7][16]
- Incubate at the appropriate temperature (e.g., 28-37°C) for 24-48 hours.[7][16]
- Interpretation:
 - The formation of a yellow-orange halo around the spot indicates siderophore activity.[16]
 The diameter of the halo can be measured for semi-quantitative analysis.[16] For quantitative analysis in liquid, absorbance is measured spectrophotometrically at 630 nm.
 [13]

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][10]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[10][17]
- Compound Treatment: Treat cells with various concentrations of Nocardamine and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]
- MTT Addition: Add 10-20 μL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10][18]
- Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][10]
- Solubilization: Add 100-150 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][19] The plate may be shaken on



an orbital shaker for 15 minutes to aid dissolution.[5]

- Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a
 wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used
 to subtract background absorbance.[5]
- Data Analysis: Calculate cell viability as a percentage relative to an untreated control. IC₅₀
 values can be determined by plotting viability against the log of Nocardamine concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed after incubation.[15]

Protocol:

- Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of **Nocardamine** in a suitable broth medium (e.g., Mueller-Hinton Broth).[6][8] Typically, 100 μL of broth is added to each well, and 100 μL of the **Nocardamine** stock is added to the first column and serially diluted across the plate.[6]
- Prepare Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[9]
- Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[8]
- Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
- Interpretation: The MIC is the lowest concentration of Nocardamine at which no visible growth (turbidity) of the microorganism is observed.[15]



Conclusion

Nocardamine stands out as a fascinating natural product with a well-defined chemical structure that underpins its potent and varied biological activities. Its high-affinity iron chelation is central to its antimicrobial and anticancer effects. Furthermore, the recent discovery of its ability to modulate critical cell signaling pathways, such as the ERK/Wnt cascade, opens new avenues for therapeutic research, particularly in the context of diseases driven by oxidative stress. The standardized protocols provided herein offer a robust framework for researchers to further explore and harness the therapeutic potential of this remarkable siderophore.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of Nocardamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208791#what-is-the-chemical-structure-of-nocardamine]

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